molecular formula C22H17N5O2 B2582984 N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 897615-14-4

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2582984
CAS No.: 897615-14-4
M. Wt: 383.411
InChI Key: VYTRWUSKXXQLBG-UHFFFAOYSA-N
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Description

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound that combines the structural features of a tetrazole and a xanthene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole moiety, which can be synthesized via the cycloaddition reaction of azides with nitriles. The xanthene core is often synthesized separately through Friedel-Crafts alkylation or acylation reactions involving resorcinol and phthalic anhydride.

The final step involves coupling the tetrazole and xanthene moieties. This can be achieved through a nucleophilic substitution reaction where the tetrazole derivative reacts with a xanthene derivative under basic conditions, often using reagents such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the tetrazole ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to improve metabolic stability and bioavailability. The xanthene moiety is also significant due to its fluorescent properties, making the compound useful in imaging and diagnostic applications.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, leveraging the xanthene core’s ability to fluoresce under certain conditions.

Mechanism of Action

The mechanism by which N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group of natural substrates, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting or activating them.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxylate
  • N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-sulfonamide

Uniqueness

Compared to similar compounds, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of the tetrazole and xanthene moieties. This combination imparts distinct chemical and physical properties, such as enhanced stability and unique fluorescence characteristics, making it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O2/c28-22(23-14-20-24-25-26-27(20)15-8-2-1-3-9-15)21-16-10-4-6-12-18(16)29-19-13-7-5-11-17(19)21/h1-13,21H,14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTRWUSKXXQLBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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